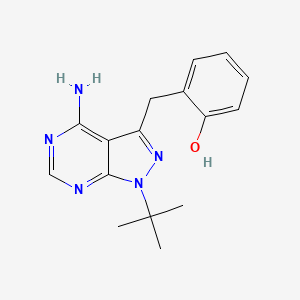

2OH-Bnpp1

Descripción

Propiedades

IUPAC Name |

2-[(4-amino-1-tert-butylpyrazolo[3,4-d]pyrimidin-3-yl)methyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O/c1-16(2,3)21-15-13(14(17)18-9-19-15)11(20-21)8-10-6-4-5-7-12(10)22/h4-7,9,22H,8H2,1-3H3,(H2,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWLCFWPPMNPMOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C2=NC=NC(=C2C(=N1)CC3=CC=CC=C3O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2OH-Bnpp1: A Technical Guide to its Function as a BUB1 Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-hydroxy-benzyl-purine-N-oxide-p1 (2OH-Bnpp1), one of the early small molecule inhibitors used to investigate the function of Budding Uninhibited by Benzimidazoles 1 (BUB1) kinase. While more selective and potent inhibitors have since been developed, an understanding of 2OH-Bnpp1's characteristics and limitations remains valuable for interpreting historical data and appreciating the evolution of BUB1-targeted drug discovery.

Introduction to BUB1 Kinase

BUB1 is a conserved serine/threonine kinase that plays a critical role in ensuring accurate chromosome segregation during mitosis.[1][2] It is a key component of the Spindle Assembly Checkpoint (SAC), a surveillance mechanism that halts the cell cycle until all chromosomes are properly attached to the mitotic spindle.[3] BUB1's functions extend beyond the SAC, including roles in chromosome alignment, the recruitment of essential proteins to the kinetochore, and even in signaling pathways outside of mitosis, such as the Transforming Growth Factor-β (TGF-β) pathway.[1][2]

The kinase activity of BUB1 is crucial for many of its functions. One of its best-characterized substrates is Histone H2A, which it phosphorylates at Threonine 120 (H2A-pT120). This phosphorylation event serves as a docking site for Shugoshin proteins (Sgo1 and Sgo2), which are essential for protecting centromeric cohesion and for the proper localization of the Chromosomal Passenger Complex (CPC).

Given its central role in cell division and its dysregulation in various cancers, BUB1 has emerged as an attractive target for anti-cancer drug development. Small molecule inhibitors that target the kinase activity of BUB1 are therefore valuable tools for both basic research and therapeutic exploration.

2OH-Bnpp1: An Analog-Based Inhibitor

2OH-Bnpp1 is a bulky ATP analog designed to inhibit BUB1 kinase activity. Its mechanism of action is based on competitive binding to the ATP-binding pocket of the BUB1 kinase domain, thereby preventing the phosphorylation of its substrates.

Quantitative Inhibitory Activity

The primary quantitative measure of a kinase inhibitor's potency is its half-maximal inhibitory concentration (IC50). The available data for 2OH-Bnpp1 is summarized below.

| Parameter | Value (µM) | Assay Conditions | Reference |

| IC50 | ~0.25 | In vitro kinase assay with recombinant BUB1 and H2A substrate. | |

| IC50 | 0.60 | In vitro kinase assay using purified recombinant GFP-Bub1 and H2A. |

It is important to note that while 2OH-Bnpp1 demonstrates inhibitory activity in biochemical assays, its effectiveness in cellular contexts is a subject of debate. Studies have shown that it may not effectively inhibit BUB1 in intact cells at concentrations typically used.

Selectivity Profile

A critical aspect of any kinase inhibitor is its selectivity. 2OH-Bnpp1 is considered a relatively non-selective kinase inhibitor. It has been shown to have activity against other kinases, including tyrosine kinases such as PDGF-Rβ, CSF1-R, VEGF-R2, and VEGF-R3, with IC50 values in the range of 30 to 100 nM. This lack of selectivity complicates the interpretation of cellular phenotypes observed upon treatment with 2OH-Bnpp1, as off-target effects are likely.

BUB1 Signaling Pathway and Inhibition by 2OH-Bnpp1

BUB1 kinase activity is a nodal point in the spindle assembly checkpoint and chromosome segregation. The following diagram illustrates the core pathway and the point of inhibition by 2OH-Bnpp1.

Caption: BUB1 kinase signaling at the kinetochore and inhibition by 2OH-Bnpp1.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments used to characterize BUB1 inhibitors like 2OH-Bnpp1.

In Vitro BUB1 Kinase Assay

This assay directly measures the ability of an inhibitor to block the phosphorylation of a substrate by BUB1.

Objective: To determine the IC50 of 2OH-Bnpp1 against BUB1 kinase in a cell-free system.

Materials:

-

Recombinant human BUB1 kinase (wild-type and/or kinase-dead mutant as a negative control).

-

Recombinant Histone H2A protein as a substrate.

-

γ-³²P-ATP or unlabeled ATP.

-

2OH-Bnpp1 stock solution (e.g., in DMSO).

-

Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT).

-

Laemmli buffer.

-

SDS-PAGE gels.

-

Phosphorimager or immunoblotting reagents for phospho-specific antibodies (anti-H2A-pT120).

Procedure:

-

Prepare serial dilutions of 2OH-Bnpp1 in the kinase reaction buffer.

-

In a microcentrifuge tube, combine the recombinant BUB1 kinase, Histone H2A substrate, and the diluted 2OH-Bnpp1 or vehicle control (DMSO).

-

Initiate the kinase reaction by adding ATP (spiked with γ-³²P-ATP if using autoradiography).

-

Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding Laemmli buffer.

-

Separate the reaction products by SDS-PAGE.

-

Analyze the results:

-

Autoradiography: Expose the gel to a phosphor screen and quantify the ³²P signal on the H2A band using a phosphorimager.

-

Immunoblotting: Transfer the proteins to a membrane and probe with a primary antibody specific for H2A-pT120, followed by a secondary antibody and chemiluminescent detection.

-

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Assay for BUB1 Inhibition (H2A-pT120 Staining)

This assay assesses the ability of an inhibitor to block BUB1 activity within intact cells.

Objective: To measure the effect of 2OH-Bnpp1 on the phosphorylation of endogenous Histone H2A at kinetochores.

Materials:

-

Human cell line (e.g., HeLa, RPE1).

-

Cell culture medium and supplements.

-

Mitotic arresting agent (e.g., nocodazole).

-

2OH-Bnpp1 stock solution.

-

Fixative (e.g., paraformaldehyde).

-

Permeabilization buffer (e.g., Triton X-100 in PBS).

-

Blocking buffer (e.g., BSA in PBS).

-

Primary antibodies: anti-H2A-pT120 and a kinetochore marker (e.g., anti-centromere antibody, ACA).

-

Fluorescently labeled secondary antibodies.

-

DAPI for DNA staining.

-

Fluorescence microscope.

Procedure:

-

Seed cells on coverslips and allow them to adhere.

-

Synchronize cells in mitosis by treating with nocodazole for several hours.

-

Treat the mitotically arrested cells with various concentrations of 2OH-Bnpp1 or vehicle control for a defined period (e.g., 1-3 hours).

-

Fix the cells with paraformaldehyde, followed by permeabilization with Triton X-100.

-

Block non-specific antibody binding.

-

Incubate with primary antibodies (anti-H2A-pT120 and ACA).

-

Wash and incubate with corresponding fluorescently labeled secondary antibodies and DAPI.

-

Mount the coverslips on slides and acquire images using a fluorescence microscope.

-

Quantify the fluorescence intensity of H2A-pT120 at the kinetochores (co-localized with the ACA signal).

Experimental Workflow and Logic

The characterization of a kinase inhibitor typically follows a logical progression from in vitro validation to cellular and potentially in vivo studies.

Caption: General workflow for the characterization of a BUB1 kinase inhibitor.

Summary and Conclusion

2OH-Bnpp1 was an important early tool in the study of BUB1 kinase. It demonstrated that small molecules could inhibit BUB1's enzymatic activity in vitro, paving the way for the development of more sophisticated inhibitors. However, its utility is significantly hampered by a lack of cellular efficacy and poor selectivity.

For contemporary research, more potent and highly selective BUB1 inhibitors such as BAY-320, BAY-524, and BAY-1816032 are far superior tools for dissecting the cellular functions of BUB1 kinase. These newer compounds have demonstrated clear on-target effects at nanomolar concentrations in cells and have been instrumental in clarifying the specific roles of BUB1's catalytic activity in mitosis and disease.

References

The Dichotomy of a Kinase Inhibitor: An In-Depth Technical Review of 2OH-Bnpp1's Effect on Mitotic Progression

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2OH-Bnpp1 has been identified as an inhibitor of Budding uninhibited by benzimidazoles-1 (Bub1), a crucial serine/threonine kinase that governs the fidelity of chromosome segregation during mitosis. Bub1's central role in the Spindle Assembly Checkpoint (SAC) and chromosome alignment has made it an attractive target for therapeutic intervention, particularly in oncology. This technical guide provides a comprehensive analysis of 2OH-Bnpp1, focusing on its mechanism of action, quantitative efficacy, and its ultimate utility in studying mitotic progression.

A critical review of the existing literature, summarized herein, reveals a significant discrepancy: while 2OH-Bnpp1 effectively inhibits Bub1 kinase activity in biochemical in vitro assays, it fails to demonstrate significant activity in cell-based (in cellulo) models. This guide will dissect the evidence, presenting quantitative data, detailed experimental protocols, and signaling pathway visualizations to conclude that 2OH-Bnpp1, while useful for in vitro studies, is not a reliable tool for investigating the cellular consequences of Bub1 inhibition on mitotic progression.

The Role of Bub1 Kinase in Mitosis

Mitosis is a tightly regulated process ensuring that duplicated chromosomes are segregated equally into two daughter cells. The Spindle Assembly Checkpoint (SAC) is a critical surveillance mechanism that delays the onset of anaphase until all chromosomes are properly attached to the mitotic spindle.[1][2] Bub1 kinase is a cornerstone of this process, with two major functions:

-

Scaffolding Function: Bub1 acts as a scaffold at the kinetochores (the protein structures on chromosomes where spindle fibers attach) to recruit other essential checkpoint proteins, including Mad1, Mad2, and BubR1.[3]

-

Kinase Activity: Bub1's catalytic function is primarily directed towards the phosphorylation of Histone H2A at threonine 120 (H2ApT120).[2][4] This phosphorylation event creates a binding site for the Shugoshin (Sgo1) protein, which is essential for protecting centromeric cohesion and for the proper localization of the Chromosomal Passenger Complex (CPC), including the kinase Aurora B.

Disruption of Bub1 function can lead to SAC failure, chromosome missegregation, and aneuploidy, hallmarks of genomic instability that are often exploited in cancer.

Mechanism of Action of 2OH-Bnpp1

2OH-Bnpp1 was developed as a bulky ATP analog designed to inhibit the kinase activity of Bub1. By competing with ATP for the binding pocket in the Bub1 kinase domain, it is intended to prevent the phosphorylation of Bub1 substrates, most notably H2A. The direct downstream consequence of effective Bub1 inhibition would be the loss of the H2ApT120 mark at centromeres, leading to the delocalization of Sgo1 and subsequent defects in chromosome cohesion and SAC signaling.

Quantitative Data: In Vitro Efficacy

Biochemical assays consistently demonstrate that 2OH-Bnpp1 can inhibit the kinase activity of purified recombinant Bub1 in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) is a key metric of this efficacy. For context, its performance is often compared to other Bub1 inhibitors, such as BAY-320.

| Compound | Target | Assay Type | IC50 Value (µM) | Reference |

| 2OH-Bnpp1 | Bub1 Kinase | In Vitro Kinase Assay | ~0.60 | |

| 2OH-Bnpp1 | Bub1 Kinase | In Vitro Kinase Assay | ~0.25 | |

| BAY-320 | Bub1 Kinase | In Vitro Kinase Assay | ~0.56 | |

| BAY-320 | Bub1 Kinase | In Vitro Kinase Assay | ~0.68 |

The Critical Discrepancy: In Vitro vs. In Cellulo Activity

Despite its proven in vitro potency, a compelling body of evidence shows that 2OH-Bnpp1 is not an effective inhibitor of Bub1 within intact cells.

-

Failure to Inhibit H2ApT120: Multiple studies using immunofluorescence microscopy have shown that treatment of mitotic cells with 2OH-Bnpp1 at concentrations as high as 10 µM does not reduce the centromeric signal of H2ApT120. In stark contrast, the comparator compound BAY-320 effectively abolishes this signal, confirming that the target is accessible in the cellular environment.

-

No Effect on Sgo1 Localization: As a direct consequence of its failure to inhibit H2A phosphorylation, 2OH-Bnpp1 treatment does not displace Sgo1 from the centromeres of mitotic chromosomes. BAY-320, however, leads to a clear delocalization of Sgo1.

-

Lack of Phenotypic Effect: Consistent with its inability to engage its target in cells, 2OH-Bnpp1 does not induce the expected mitotic defects. For example, it has no significant impact on the ability of cancer cell lines to form colonies, whereas potent Bub1 inhibitors cause aberrant mitoses and increased cell death.

This evidence strongly suggests that issues such as poor cell permeability or rapid efflux may prevent 2OH-Bnpp1 from reaching its intracellular target at a sufficient concentration to be effective. Therefore, any observed cellular effects of 2OH-Bnpp1 should be interpreted with caution, as they may arise from off-target activities rather than Bub1 inhibition.

Visualizing the Bub1 Signaling Pathway and Experimental Workflow

Signaling Pathway

The following diagram illustrates the central role of Bub1 kinase in the Spindle Assembly Checkpoint and its intended point of inhibition by 2OH-Bnpp1.

Caption: The Bub1 signaling cascade at the kinetochore.

Experimental Workflow

This diagram outlines a standard workflow for validating a potential Bub1 kinase inhibitor, highlighting the steps where 2OH-Bnpp1 fails.

Caption: Workflow for testing Bub1 inhibitors, from in vitro to cellular assays.

Detailed Experimental Protocols

The following are representative protocols based on methodologies cited in the literature for assessing Bub1 inhibitor efficacy.

Protocol 1: In Vitro Bub1 Kinase Assay

Objective: To determine the IC50 of an inhibitor against recombinant Bub1 kinase.

Materials:

-

Purified recombinant human GFP-Bub1 (wild-type)

-

Purified recombinant Histone H2A

-

Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij 35)

-

ATP solution (100 µM)

-

Test inhibitor (2OH-Bnpp1, serially diluted in DMSO)

-

SDS-PAGE loading buffer

-

Primary antibody: anti-phospho-H2A-T120 (H2ApT120)

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

Chemiluminescence substrate

Procedure:

-

Prepare serial dilutions of 2OH-Bnpp1 in DMSO, then dilute further into the kinase assay buffer.

-

In a microcentrifuge tube, combine recombinant GFP-Bub1 and Histone H2A in kinase assay buffer.

-

Add the diluted inhibitor to the reaction mixture. Include a DMSO-only vehicle control.

-

Initiate the kinase reaction by adding ATP to a final concentration of 100 µM.

-

Incubate the reaction at 30°C for 20-30 minutes.

-

Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

-

Resolve the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane (e.g., with 5% BSA in TBST) for 1 hour at room temperature.

-

Incubate with the primary anti-H2ApT120 antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply chemiluminescence substrate and image the blot.

-

Quantify the H2ApT120 band intensity for each inhibitor concentration. Normalize the data to the vehicle control and fit to a dose-response curve to calculate the IC50 value.

Protocol 2: Immunofluorescence for Centromeric H2ApT120

Objective: To assess the ability of an inhibitor to block Bub1 kinase activity in mitotic cells.

Materials:

-

HeLa or RPE1 cells cultured on glass coverslips

-

Nocodazole (to arrest cells in mitosis)

-

Test inhibitor (2OH-Bnpp1) and positive control (BAY-320)

-

Pre-extraction buffer (e.g., PBS with 0.1% Triton X-100)

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., PBS with 0.5% Triton X-100)

-

Blocking buffer (e.g., PBS with 3% BSA)

-

Primary antibodies: anti-H2ApT120, anti-centromere antibody (e.g., CREST)

-

Fluorophore-conjugated secondary antibodies

-

DAPI stain

-

Mounting medium

Procedure:

-

Seed HeLa cells onto coverslips and grow to ~70% confluency.

-

Treat cells with nocodazole (e.g., 100 ng/mL) for 16-18 hours to enrich for mitotic cells.

-

Add the test inhibitor (e.g., 10 µM 2OH-Bnpp1), positive control (e.g., 10 µM BAY-320), or vehicle (DMSO) to the media and incubate for an additional 3 hours.

-

Rinse the coverslips briefly with PBS.

-

Perform pre-extraction with pre-extraction buffer for 1 minute to remove soluble proteins.

-

Fix the cells with 4% paraformaldehyde for 10 minutes at room temperature.

-

Rinse three times with PBS.

-

Permeabilize the cells with permeabilization buffer for 5 minutes.

-

Rinse three times with PBS.

-

Block with blocking buffer for 30-60 minutes.

-

Incubate with primary antibodies (e.g., rabbit anti-H2ApT120 and human anti-CREST) diluted in blocking buffer for 1-2 hours at room temperature.

-

Wash three times with PBS.

-

Incubate with corresponding fluorophore-conjugated secondary antibodies and DAPI for 1 hour in the dark.

-

Wash three times with PBS.

-

Mount the coverslips onto microscope slides using mounting medium.

-

Acquire images using a fluorescence microscope. Quantify the co-localization of the H2ApT120 signal with the CREST centromere marker in mitotic cells.

Conclusion and Recommendations

The analysis of 2OH-Bnpp1 serves as a critical case study in drug development and chemical biology: in vitro potency does not guarantee cellular efficacy. While 2OH-Bnpp1 is a validated inhibitor of Bub1's catalytic activity in a purified, biochemical context, it fails to engage its target in cellular systems. Consequently, it has not been shown to affect mitotic progression through the inhibition of Bub1 kinase in cells.

Recommendations for Researchers:

-

For In Vitro Studies: 2OH-Bnpp1 can be considered a useful tool for biochemical or structural studies of Bub1 kinase, provided its limitations are understood.

-

For Cellular Studies: 2OH-Bnpp1 is not recommended for studying the role of Bub1 kinase activity in mitotic progression, chromosome segregation, or the spindle assembly checkpoint in cell-based assays. Researchers should instead use inhibitors with proven in cellulo activity, such as BAY-320 or BAY-1816032, or genetic methods like siRNA/CRISPR.

References

- 1. Inhibitors of the Bub1 spindle assembly checkpoint kinase: synthesis of BAY-320 and comparison with 2OH-BNPP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Bub1 kinase activity drives error correction and mitotic checkpoint control but not tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2OH-Bnpp1: A BUB1 Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and biological activity of 2OH-Bnpp1, a notable inhibitor of the BUB1 kinase. The information is curated for professionals in the fields of cancer research and drug development.

Core Chemical Structure and Properties

2OH-Bnpp1, also known as 2-[(4-Amino-1-(tert-butyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)methyl]phenol, is a small molecule inhibitor targeting the serine/threonine kinase BUB1 (budding uninhibited by benzimidazoles-1)[1][2]. Its chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 2-[(4-amino-1-tert-butylpyrazolo[3,4-d]pyrimidin-3-yl)methyl]phenol | PubChem[2] |

| Molecular Formula | C16H19N5O | PubChem[2] |

| Molecular Weight | 297.36 g/mol | Selleck Chemicals[1], PubChem |

| CAS Number | 833481-73-5 | Selleck Chemicals |

| SMILES | C1(O)=CC=CC=C1CC1C2=C(N)N=CN=C2N(C(C)(C)C)N=1 | 1st Scientific |

| Solubility | DMSO: 59 mg/mL (198.41 mM) | Selleck Chemicals |

| Ethanol: 5 mg/mL | Selleck Chemicals | |

| Water: Insoluble | Selleck Chemicals |

Mechanism of Action and Biological Activity

2OH-Bnpp1 functions as an inhibitor of the kinase activity of BUB1, a key component of the spindle assembly checkpoint (SAC). The SAC is a crucial cellular mechanism that ensures the proper segregation of chromosomes during mitosis. By inhibiting BUB1, 2OH-Bnpp1 disrupts this checkpoint, leading to defects in cell division, which can be therapeutically exploited in cancer treatment.

The primary mechanism of BUB1 kinase activity involves the phosphorylation of histone H2A at threonine 120 (H2ApT120). This phosphorylation event is critical for the recruitment of Shugoshin (Sgo1/2) to the kinetochores, which in turn protects centromeric cohesion and ensures accurate chromosome segregation. 2OH-Bnpp1 has been shown to inhibit the phosphorylation of H2A, thereby disrupting these downstream events.

However, it is important to note that 2OH-Bnpp1 is considered a somewhat unselective kinase inhibitor. Besides BUB1, it has demonstrated activity against several tyrosine kinases, including PDGF-Rβ, CSF1-R, VEGF-R2, and VEGF-R3, with IC50 values in the range of 30 to 100 nmol/L.

Recent studies have also suggested a role for BUB1 in TGF-β signaling. 2OH-Bnpp1 has been observed to abrogate TGF-β signaling in a dose-dependent manner by impairing the phosphorylation of proteins involved in both canonical and non-canonical TGF-β pathways. In vivo studies have shown that 2OH-Bnpp1 can block TGF-β signaling and reduce the abundance of phosphorylated SMAD2 in tumor-bearing mice.

Quantitative Data on Biological Activity

The inhibitory activity of 2OH-Bnpp1 has been evaluated in various assays. The following table summarizes key quantitative data.

| Assay Type | Target | Cell Line | IC50 / Concentration | Effect | Source |

| In vitro kinase assay | BUB1 | - | Dose-dependent | Inhibition of H2ApT120 production | ResearchGate |

| Cell-based assay | BUB1 | HeLa Tet-On | 2, 4, 8 μM (16h) | Reduced phosphorylation of H2A, checkpoint defects | Selleck Chemicals |

| TGF-β signaling assay | TGF-β pathway | Multiple cancer and normal cell lines | 0.1-50 μM | Dose-dependent abrogation of TGF-β signaling | MedchemExpress |

| In vivo study | TGF-β pathway | Tumor-bearing mice | 50 mg/kg | Blocks TGF-β signaling, decreases pSMAD2 | MedchemExpress |

It is worth noting that while 2OH-Bnpp1 effectively inhibits BUB1 in vitro, its efficacy in cellular assays (in cellulo) has been debated, with some studies suggesting it is not an effective inhibitor at concentrations up to 10 µM. This highlights the need for careful consideration of experimental context when interpreting its biological effects.

Experimental Protocols

In Vitro BUB1 Kinase Assay

This protocol is a generalized representation based on methodologies described in the literature.

-

Reagents and Materials:

-

Purified recombinant GFP-Bub1 (wild-type and kinase-dead K821R mutant as a negative control)

-

Histone H2A substrate

-

2OH-Bnpp1 (at various concentrations)

-

Kinase assay buffer

-

ATP (radiolabeled or for use with phospho-specific antibodies)

-

SDS-PAGE gels and immunoblotting reagents

-

Antibodies: anti-H2ApT120, anti-GFP

-

-

Procedure:

-

Prepare kinase reactions by combining purified recombinant GFP-Bub1, histone H2A, and increasing concentrations of 2OH-Bnpp1 in kinase assay buffer.

-

Initiate the reaction by adding ATP.

-

Incubate the reactions at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reactions by adding SDS-PAGE loading buffer.

-

Separate the reaction products by SDS-PAGE.

-

Transfer the proteins to a membrane and perform immunoblotting using an anti-H2ApT120 antibody to detect the phosphorylation of H2A.

-

Use an anti-GFP antibody to detect the amount of Bub1 protein in each reaction.

-

Quantify the band intensities to determine the dose-dependent inhibition of Bub1 kinase activity and calculate the IC50 value.

-

Signaling Pathway and Experimental Workflow Diagrams

BUB1 Signaling Pathway in Spindle Assembly Checkpoint

The following diagram illustrates the central role of BUB1 in the spindle assembly checkpoint and how its inhibition by 2OH-Bnpp1 disrupts this process.

Caption: BUB1 kinase signaling cascade in the spindle assembly checkpoint and its inhibition by 2OH-Bnpp1.

Experimental Workflow for In Vitro Kinase Assay

This diagram outlines the key steps in an in vitro kinase assay to evaluate the inhibitory effect of 2OH-Bnpp1 on BUB1.

Caption: Workflow for an in vitro kinase assay to assess BUB1 inhibition by 2OH-Bnpp1.

References

Unveiling 2OH-Bnpp1: A Technical Guide to its Discovery, Development, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

2OH-Bnpp1 is a synthetic, small-molecule inhibitor of the serine/threonine kinase Bub1 (Budding uninhibited by benzimidazoles-1). Initially identified as a tool compound for studying the mitotic spindle assembly checkpoint (SAC), a critical cellular process regulated by Bub1, 2OH-Bnpp1 has played a role in elucidating the kinase-dependent functions of its target. This technical guide provides a comprehensive overview of the discovery, development, and mechanistic understanding of 2OH-Bnpp1. It consolidates quantitative data, details key experimental methodologies, and visualizes the cellular pathways influenced by this inhibitor, offering a valuable resource for researchers in oncology, cell biology, and drug discovery.

Discovery and Development History

The precise origins of 2OH-Bnpp1's discovery and initial synthesis are not extensively detailed in readily available literature. However, it emerged in the scientific community as a tool compound for investigating the role of Bub1 kinase activity. A pivotal study by Nyati and colleagues in 2015 brought 2OH-Bnpp1 to the forefront by demonstrating its ability to inhibit Bub1 kinase activity and, consequently, modulate the Transforming Growth Factor-β (TGF-β) signaling pathway.[1][2][3][4][5] This study established 2OH-Bnpp1 as a chemical probe to explore the non-mitotic functions of Bub1.

Subsequent research has often utilized 2OH-Bnpp1 in comparative studies against newer, more potent, and selective Bub1 inhibitors like BAY-320 and BAY 1816032. These comparative analyses have been instrumental in characterizing the pharmacological profile of 2OH-Bnpp1, particularly highlighting a discrepancy between its in vitro potency and its efficacy in cellular environments. While effective at inhibiting recombinant Bub1 kinase in biochemical assays, its ability to engage and inhibit Bub1 within intact cells has been a subject of debate.

Pharmacokinetic and pharmacodynamic data for 2OH-Bnpp1 are limited in the public domain, which is a common characteristic of research compounds not intended for clinical development. The available information primarily focuses on its in vitro and in cellulo activities.

Mechanism of Action

2OH-Bnpp1 functions as an ATP-competitive inhibitor of the Bub1 kinase. It binds to the ATP-binding pocket of the Bub1 kinase domain, preventing the phosphorylation of its downstream substrates. The primary and most well-characterized substrate of Bub1 is histone H2A at threonine 120 (H2A-pT120). This phosphorylation event is a critical step in the recruitment of the Shugoshin-1 (Sgo1) protein to the centromeres during mitosis, which is essential for the proper functioning of the spindle assembly checkpoint and the protection of centromeric cohesion.

By inhibiting Bub1 kinase activity, 2OH-Bnpp1 disrupts this signaling cascade, leading to a reduction in H2A-pT120 levels and consequently impairing the localization of Sgo1 to the centromeres. This disruption of the SAC can lead to premature sister chromatid separation and chromosome missegregation.

Furthermore, the work by Nyati et al. revealed a novel role for Bub1 kinase activity in TGF-β signaling. Their findings indicate that Bub1 can phosphorylate and activate components of the TGF-β receptor complex, thereby promoting downstream signaling through the SMAD proteins. 2OH-Bnpp1 was shown to abrogate this TGF-β-induced signaling by inhibiting the kinase activity of Bub1, leading to reduced phosphorylation of SMAD2.

Quantitative Data

The inhibitory activity of 2OH-Bnpp1 against Bub1 kinase has been determined in various in vitro assays. The reported IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%, are summarized in the table below. It is important to note the variability in these values, which can be attributed to differences in assay conditions, such as ATP concentration and the specific recombinant Bub1 construct used.

| Parameter | Value | Assay Conditions | Reference |

| IC50 (Bub1) | ~0.25 µM | In vitro kinase assay | |

| IC50 (Bub1) | 0.60 µM | In vitro kinase assay with recombinant GFP-Bub1 and H2A | |

| IC50 (Bub1) | 30 - 100 nM | Not specified |

Key Experimental Protocols

In Vitro Bub1 Kinase Assay

This protocol outlines a general procedure for assessing the inhibitory activity of 2OH-Bnpp1 against Bub1 kinase in a biochemical setting.

Objective: To determine the IC50 value of 2OH-Bnpp1 for Bub1 kinase.

Materials:

-

Recombinant active Bub1 kinase (e.g., GFP-Bub1)

-

Histone H2A as a substrate

-

2OH-Bnpp1 (dissolved in DMSO)

-

ATP (γ-³²P-ATP for radiometric detection or cold ATP for antibody-based detection)

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

SDS-PAGE gels and blotting apparatus

-

Antibodies: Anti-phospho-H2A (Thr120), anti-Bub1, and appropriate secondary antibodies

-

Chemiluminescent or radioactive detection reagents

Procedure:

-

Prepare serial dilutions of 2OH-Bnpp1 in kinase reaction buffer.

-

In a microcentrifuge tube, combine the recombinant Bub1 kinase and histone H2A substrate in the kinase reaction buffer.

-

Add the diluted 2OH-Bnpp1 or DMSO (vehicle control) to the reaction mixture and incubate for a predetermined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture at 30°C for a specified duration (e.g., 30 minutes).

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the reaction products by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with the anti-phospho-H2A (Thr120) antibody to detect the phosphorylated substrate.

-

Use an anti-Bub1 antibody to confirm equal loading of the kinase.

-

Detect the signal using an appropriate detection method (chemiluminescence or autoradiography).

-

Quantify the band intensities and calculate the percentage of inhibition for each 2OH-Bnpp1 concentration.

-

Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Cellular Assay for Bub1 Inhibition

This protocol describes a method to assess the efficacy of 2OH-Bnpp1 in inhibiting Bub1 kinase activity within a cellular context.

Objective: To evaluate the effect of 2OH-Bnpp1 on the phosphorylation of the Bub1 substrate H2A in cultured cells.

Materials:

-

Human cell line (e.g., HeLa, U2OS)

-

2OH-Bnpp1 (dissolved in DMSO)

-

Cell culture medium and supplements

-

Nocodazole or other mitotic arresting agents

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibodies: Anti-phospho-H2A (Thr120), anti-centromere antibody (ACA)

-

Fluorescently labeled secondary antibodies

-

DAPI for nuclear staining

-

Fluorescence microscope

Procedure:

-

Seed the cells on coverslips in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with a mitotic arresting agent (e.g., nocodazole) for a sufficient time to enrich for mitotic cells (e.g., 12-16 hours).

-

Add serial dilutions of 2OH-Bnpp1 or DMSO (vehicle control) to the culture medium and incubate for a specific duration (e.g., 1-3 hours).

-

Wash the cells with PBS and fix them with 4% paraformaldehyde.

-

Permeabilize the cells with permeabilization buffer.

-

Block non-specific antibody binding with blocking buffer.

-

Incubate the cells with the primary antibodies (anti-phospho-H2A (Thr120) and ACA) diluted in blocking buffer.

-

Wash the cells with PBS.

-

Incubate the cells with the appropriate fluorescently labeled secondary antibodies and DAPI.

-

Wash the cells with PBS and mount the coverslips on microscope slides.

-

Acquire images using a fluorescence microscope.

-

Quantify the fluorescence intensity of phospho-H2A at the centromeres (co-localized with ACA staining) in a population of mitotic cells for each treatment condition.

-

Compare the phospho-H2A signal in 2OH-Bnpp1-treated cells to the vehicle control to determine the extent of inhibition.

Signaling Pathways and Visualizations

Bub1-Mediated Spindle Assembly Checkpoint (SAC) Signaling

The spindle assembly checkpoint is a crucial surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis. Bub1 plays a central role in this pathway as both a kinase and a scaffolding protein. The following diagram illustrates the core components and interactions of the Bub1-mediated SAC signaling cascade.

Caption: Bub1's role in the Spindle Assembly Checkpoint.

2OH-Bnpp1 Experimental Workflow for Cellular Efficacy Assessment

The following diagram outlines a typical experimental workflow to compare the in cellulo efficacy of Bub1 inhibitors like 2OH-Bnpp1.

Caption: Workflow for assessing Bub1 inhibitor cellular efficacy.

Bub1's Role in TGF-β Signaling and Inhibition by 2OH-Bnpp1

The discovery that Bub1 kinase activity is involved in TGF-β signaling opened new avenues for understanding the non-mitotic functions of this protein. The diagram below illustrates the proposed mechanism of Bub1's involvement in the TGF-β pathway and the inhibitory effect of 2OH-Bnpp1.

Caption: Bub1's involvement in TGF-β signaling.

Conclusion

2OH-Bnpp1 has served as a valuable, albeit imperfect, chemical tool for dissecting the multifaceted roles of the Bub1 kinase. Its discovery and application have been instrumental in revealing the kinase-dependent functions of Bub1 in both the canonical spindle assembly checkpoint and the non-canonical TGF-β signaling pathway. While its limited cellular efficacy has led to the development of more potent and selective inhibitors, the studies involving 2OH-Bnpp1 have laid a critical foundation for our current understanding of Bub1 biology. This technical guide provides a consolidated resource for researchers to understand the history, mechanism, and experimental utility of this important research compound. Further investigations into the broader kinome profile and structural basis of its interaction with Bub1 could provide additional insights for the design of future kinase inhibitors.

References

- 1. The kinase activity of the Ser/Thr kinase BUB1 promotes TGF-β signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The kinase activity of the Ser/Thr kinase BUB1 promotes TGF-β signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

BUB1 Kinase in Cell Cycle Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Budding Uninhibited by Benzimidazoles 1 (BUB1) is a conserved serine/threonine kinase that plays a pivotal role in ensuring the fidelity of cell division. Its multifaceted functions are central to the maintenance of genomic stability, primarily through its involvement in the Spindle Assembly Checkpoint (SAC) and the regulation of chromosome congression. Dysregulation of BUB1 has been implicated in aneuploidy, chromosomal instability, and tumorigenesis, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of BUB1 kinase function, detailing its signaling pathways, key protein interactions, and the impact of its activity on cell cycle progression. It also includes a compilation of quantitative data and detailed experimental protocols relevant to the study of BUB1.

Core Functions of BUB1 Kinase in the Cell Cycle

BUB1's primary responsibilities in the cell cycle are twofold: orchestrating the Spindle Assembly Checkpoint and ensuring the proper alignment of chromosomes at the metaphase plate.

The Spindle Assembly Checkpoint (SAC)

The SAC is a critical surveillance mechanism that prevents the premature separation of sister chromatids until all chromosomes have achieved proper bipolar attachment to the mitotic spindle. BUB1 is a key upstream regulator in this pathway.[1][2][3] Upon detection of unattached or improperly attached kinetochores, BUB1 is recruited to these sites.[1] Its kinase activity, as well as its role as a scaffolding protein, are crucial for the subsequent recruitment of other essential SAC proteins, including MAD1 (Mitotic Arrest Deficient 1), MAD2, and BUBR1 (BUB1-related kinase).[4] This recruitment cascade leads to the formation of the Mitotic Checkpoint Complex (MCC), which inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), an E3 ubiquitin ligase. By inhibiting the APC/C, the degradation of securin and cyclin B is prevented, thereby delaying anaphase onset and providing a window for error correction.

One of the direct and critical substrates of BUB1 in the SAC is the APC/C co-activator CDC20. BUB1-mediated phosphorylation of CDC20 contributes to the inhibition of APC/C activity.

Chromosome Congression and Alignment

Beyond its checkpoint function, BUB1 plays a direct role in the physical process of aligning chromosomes at the metaphase plate, a process known as chromosome congression. Depletion of BUB1 leads to significant defects in chromosome alignment, often resulting in lagging chromosomes during anaphase. This function is, at least in part, dependent on its kinase activity.

A key mechanism through which BUB1 promotes chromosome congression is by phosphorylating histone H2A at threonine 121 (H2A-pT121). This phosphorylation event serves as a docking site for the Shugoshin (SGO1) protein, which in turn recruits the Chromosomal Passenger Complex (CPC), including the kinase Aurora B. The proper localization and activity of the CPC at the centromere are essential for correcting erroneous kinetochore-microtubule attachments and ensuring sister chromatid cohesion.

BUB1 Signaling Pathways

The intricate network of interactions and phosphorylation events orchestrated by BUB1 is crucial for its function. The following diagrams illustrate key BUB1-mediated signaling pathways.

References

- 1. Probing the catalytic functions of Bub1 kinase using the small molecule inhibitors BAY-320 and BAY-524 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bub1 kinase in the regulation of mitosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Analysis and Modeling of Chromosome Congression During Mitosis in the Chemotherapy Drug Cisplatin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

Exploring the Targets of 2OH-Bnpp1 in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule inhibitor 2OH-Bnpp1 and its identified molecular targets within cancer cells. The document details its mechanism of action, summarizes key quantitative data, outlines relevant experimental methodologies, and visualizes the associated signaling pathways and experimental workflows.

Introduction to 2OH-Bnpp1

2OH-Bnpp1 (2-hydroxy-5-(4-(naphthalen-1-yl)phenyl)pentanoic acid) is a small molecule inhibitor that has been investigated for its potential in cancer therapy. It primarily functions by targeting the kinase activity of key proteins involved in cell cycle regulation and signal transduction. While initially identified as an inhibitor of Budding uninhibited by benzimidazoles 1 (BUB1), a crucial serine/threonine kinase in the spindle assembly checkpoint, further studies have revealed a broader range of targets, classifying it as a somewhat unselective kinase inhibitor.[1] This guide delves into the specifics of these interactions and their implications for cancer research and drug development.

Molecular Targets of 2OH-Bnpp1

The primary and secondary targets of 2OH-Bnpp1 that have been identified in various cancer cell lines are summarized below.

Quantitative Data on Target Inhibition

The following table presents the quantitative data for the inhibition of various kinases by 2OH-Bnpp1, primarily focusing on the half-maximal inhibitory concentration (IC50) values.

| Target Kinase | Kinase Family | IC50 Value | Notes |

| BUB1 | Serine/Threonine Kinase | ~10 µM (in cells)[2], 0.60 µM (in vitro)[3] | Primary target involved in the spindle assembly checkpoint.[4][5] |

| PDGF-Rβ | Tyrosine Kinase | 30 - 100 nmol/L | A receptor tyrosine kinase involved in cell growth and proliferation. |

| CSF1-R | Tyrosine Kinase | 30 - 100 nmol/L | A receptor tyrosine kinase crucial for macrophage development and function. |

| VEGF-R2 | Tyrosine Kinase | 30 - 100 nmol/L | A key mediator of angiogenesis. |

| VEGF-R3 | Tyrosine Kinase | 30 - 100 nmol/L | Primarily involved in lymphangiogenesis. |

Signaling Pathways Modulated by 2OH-Bnpp1

2OH-Bnpp1 exerts its effects on cancer cells by modulating critical signaling pathways. The inhibition of its primary target, BUB1, and other off-target kinases leads to downstream consequences that can affect cell proliferation, survival, and tumorigenesis.

BUB1-Mediated Signaling Pathway

The primary mechanism of action of 2OH-Bnpp1 involves the inhibition of BUB1 kinase activity. BUB1 plays a pivotal role in the spindle assembly checkpoint (SAC), ensuring proper chromosome segregation during mitosis. Its inhibition can lead to mitotic defects and cell death in rapidly dividing cancer cells. Furthermore, BUB1 has been implicated in signaling pathways beyond mitosis, including the TGF-β and STAT3 pathways.

In some cancer contexts, such as bladder and liver cancer, BUB1 has been shown to directly interact with and phosphorylate STAT3 at Ser727, leading to the transcriptional activation of STAT3 target genes and promoting cell proliferation. Similarly, BUB1 has been implicated in the TGF-β signaling pathway by promoting the phosphorylation of SMAD2. 2OH-Bnpp1, by inhibiting BUB1, can abrogate these downstream effects.

Experimental Protocols

The identification and validation of 2OH-Bnpp1 targets involve a series of biochemical and cell-based assays. Below are detailed methodologies for key experiments.

In Vitro Kinase Assay

This assay is fundamental for determining the direct inhibitory effect of 2OH-Bnpp1 on the enzymatic activity of a purified kinase.

Objective: To quantify the IC50 value of 2OH-Bnpp1 for a specific kinase.

Materials:

-

Purified recombinant kinase (e.g., BUB1)

-

Kinase-specific substrate (e.g., Histone H2A for BUB1)

-

ATP (often radiolabeled, e.g., [γ-³²P]ATP)

-

2OH-Bnpp1 at various concentrations

-

Kinase reaction buffer

-

SDS-PAGE gels and blotting apparatus

-

Phospho-specific antibodies

-

Scintillation counter or phosphorimager

Procedure:

-

Prepare a series of dilutions of 2OH-Bnpp1 in the kinase reaction buffer.

-

In a microcentrifuge tube or 96-well plate, combine the purified kinase, its substrate, and the kinase reaction buffer.

-

Add the different concentrations of 2OH-Bnpp1 to the respective reaction wells. Include a vehicle control (e.g., DMSO).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture at the optimal temperature (e.g., 30°C) for a specified time (e.g., 30 minutes).

-

Terminate the reaction by adding SDS-PAGE loading buffer.

-

Separate the reaction products by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Probe the membrane with a phospho-specific antibody against the substrate to detect the level of phosphorylation.

-

Alternatively, if using radiolabeled ATP, quantify the incorporation of ³²P into the substrate using a scintillation counter or phosphorimager.

-

Plot the kinase activity against the logarithm of the inhibitor concentration to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement of a drug in a cellular context.

Objective: To confirm that 2OH-Bnpp1 binds to its target protein(s) within intact cells.

Materials:

-

Cancer cell line of interest

-

2OH-Bnpp1

-

Cell lysis buffer

-

PCR tubes or strips

-

Thermal cycler

-

Western blotting reagents and antibodies for the target protein

Procedure:

-

Culture the cancer cells to a sufficient density.

-

Treat one set of cells with 2OH-Bnpp1 at a desired concentration and another set with vehicle control.

-

Incubate the cells to allow for drug uptake.

-

Harvest and wash the cells, then resuspend them in a physiological buffer.

-

Aliquot the cell suspensions into PCR tubes.

-

Heat the samples to a range of different temperatures using a thermal cycler for a fixed duration (e.g., 3 minutes).

-

Lyse the cells by freeze-thaw cycles or with a lysis buffer containing protease inhibitors.

-

Separate the soluble fraction (containing unbound, stable protein) from the precipitated, denatured protein by centrifugation.

-

Analyze the amount of soluble target protein in the supernatant at each temperature by Western blotting.

-

A shift in the melting curve to a higher temperature in the drug-treated samples indicates target engagement.

Immunoblotting for Downstream Signaling

This technique is used to assess the functional consequences of target inhibition within the cell.

Objective: To measure the change in phosphorylation of downstream substrates of the target kinase following treatment with 2OH-Bnpp1.

Materials:

-

Cancer cell line

-

2OH-Bnpp1

-

Cell lysis buffer with phosphatase and protease inhibitors

-

Primary antibodies (e.g., for total BUB1, phospho-H2A, total STAT3, phospho-STAT3)

-

Secondary antibodies conjugated to HRP or a fluorescent dye

-

Chemiluminescent or fluorescent detection reagents

Procedure:

-

Plate the cancer cells and allow them to adhere.

-

Treat the cells with various concentrations of 2OH-Bnpp1 for a specified duration.

-

Wash the cells with cold PBS and then lyse them on ice.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Denature the protein samples by boiling in SDS-PAGE loading buffer.

-

Load equal amounts of protein per lane and separate by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate secondary antibody.

-

Detect the protein bands using a suitable detection system.

-

Quantify the band intensities to determine the relative change in protein phosphorylation.

Experimental and Logical Workflows

The process of identifying and validating the targets of a kinase inhibitor like 2OH-Bnpp1 follows a logical progression from in vitro characterization to cellular and in vivo validation.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. BUB1 drives the occurrence and development of bladder cancer by mediating the STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibitors of the Bub1 spindle assembly checkpoint kinase: synthesis of BAY-320 and comparison with 2OH-BNPP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. selleckchem.com [selleckchem.com]

Preliminary Studies on 2OH-Bnpp1 Cytotoxicity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary cytotoxic studies on 2OH-Bnpp1, a known inhibitor of the serine/threonine kinase Bub1. The document synthesizes available quantitative data, details experimental methodologies, and visualizes key pathways and workflows to support further research and development in this area.

Introduction

2OH-Bnpp1 has been identified as a potent inhibitor of Bub1 kinase activity in vitro.[1] Bub1 is a critical component of the spindle assembly checkpoint (SAC), a crucial cellular mechanism that ensures the fidelity of chromosome segregation during mitosis.[1] Inhibition of Bub1 is a potential therapeutic strategy for cancer, as it can lead to mitotic errors and subsequent cell death in rapidly dividing tumor cells.[2] This guide focuses on the existing preliminary data regarding the cytotoxic effects of 2OH-Bnpp1.

Quantitative Data Summary

The cytotoxic and inhibitory effects of 2OH-Bnpp1 have been evaluated in various experimental settings. The following tables summarize the key quantitative findings from preliminary studies.

Table 1: In Vitro Inhibitory Activity of 2OH-Bnpp1

| Target | Assay Type | Metric | Value | Source |

| Bub1 Kinase | In Vitro Kinase Assay | IC50 | 0.60 µM | [1] |

Table 2: Cellular Concentrations and Observed Effects of 2OH-Bnpp1

| Cell Line(s) | Concentration(s) | Assay Type | Observed Effect | Source |

| HeLa Tet-On | 2, 4, 8 µM | Immunoblotting | Reduced phosphorylation of H2A | [2] |

| U-2OS, HTB-88 | 5, 10, 20 µM | Not specified | Used for pharmacological inhibition | |

| OVCAR-3, Kuramochi, RPE1 | 5, 10 µM | Colony Formation Assay | No impact on colony formation |

Note: There is conflicting evidence regarding the efficacy of 2OH-Bnpp1 in cellular assays. While some studies have utilized it to probe cellular pathways, others have found it to be ineffective at inhibiting Bub1 within cells at concentrations up to 10 µM and have used it as a negative control.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preliminary findings. The following sections describe the protocols for key experiments cited in this guide.

In Vitro Bub1 Kinase Inhibition Assay

This protocol is based on the methodology described in studies comparing Bub1 inhibitors.

Objective: To determine the half-maximal inhibitory concentration (IC50) of 2OH-Bnpp1 against Bub1 kinase in vitro.

Materials:

-

Purified recombinant GFP-Bub1

-

Histone H2A (substrate)

-

2OH-Bnpp1 (dissolved in DMSO)

-

Kinase assay buffer

-

ATP

-

SDS-PAGE gels

-

Immunoblotting reagents

-

Antibodies: anti-phospho-H2A (Thr120), anti-GFP

Procedure:

-

Prepare a reaction mixture containing purified recombinant GFP-Bub1 and Histone H2A in kinase assay buffer.

-

Add increasing concentrations of 2OH-Bnpp1 to the reaction mixtures. Include a DMSO-only control.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reactions at 30°C for a defined period (e.g., 30 minutes).

-

Stop the reactions by adding SDS-PAGE loading buffer.

-

Separate the reaction products by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Perform immunoblotting using an antibody specific for phosphorylated Histone H2A (pT120) to detect the product of Bub1 kinase activity.

-

Use an antibody against GFP to detect the amount of Bub1 enzyme in each reaction.

-

Quantify the band intensities for pT120 and normalize to the total Bub1 signal.

-

Plot the normalized kinase activity against the logarithm of the 2OH-Bnpp1 concentration and fit a dose-response curve to calculate the IC50 value.

Visualizations

Diagrams are provided to illustrate key signaling pathways and experimental workflows related to the study of 2OH-Bnpp1.

Signaling Pathway of Bub1 Inhibition

The primary mechanism of action of 2OH-Bnpp1 is the inhibition of Bub1 kinase, which disrupts the spindle assembly checkpoint.

References

The Role of Small Molecules in Chromosome Congression: A Technical Guide

Executive Summary

The precise alignment of chromosomes at the metaphase plate, a process known as chromosome congression, is fundamental to ensuring the accurate segregation of the genome during cell division. Errors in this process can lead to aneuploidy, a hallmark of cancer and various developmental disorders. Consequently, the molecular machinery governing chromosome congression presents a compelling target for therapeutic intervention. While information regarding a specific molecule designated "2OH-Bnpp1" in the context of chromosome congression is not available in the public scientific literature, this guide provides a comprehensive overview of the key molecular players and pathways that regulate this process. Furthermore, it outlines established experimental protocols and data presentation formats for researchers, scientists, and drug development professionals interested in identifying and characterizing novel small molecules that modulate chromosome congression.

Core Mechanisms of Chromosome Congression

Chromosome congression is a highly dynamic process orchestrated by the mitotic spindle, a complex apparatus of microtubules, and a host of associated proteins. Kinetochores, protein structures assembled on the centromeres of chromosomes, play a pivotal role by attaching to the plus-ends of spindle microtubules. The congression of these attached chromosomes to the spindle equator is driven by a combination of forces generated by microtubule dynamics and motor proteins.

Key protein families and complexes essential for this process include:

-

Aurora Kinases: Aurora A and B are master regulators of mitosis. Aurora B, a component of the Chromosomal Passenger Complex (CPC), is particularly crucial for correcting erroneous kinetochore-microtubule attachments, a prerequisite for proper congression.

-

Kinesin Motor Proteins: Members of the kinesin superfamily, such as CENP-E and Kid, are chromokinesins that generate forces to move chromosomes along microtubules. Eg5 (KIF11) is a homotetrameric kinesin essential for establishing and maintaining a bipolar spindle.

-

The Spindle Assembly Checkpoint (SAC): This intricate signaling network, with key components like Mad2 and Mps1, monitors kinetochore-microtubule attachments and delays anaphase onset until all chromosomes are properly aligned.

Investigating Small Molecule Effects on Chromosome Congression

The identification of small molecules that perturb chromosome congression is a critical step in developing novel anti-cancer therapeutics. A typical workflow for screening and characterizing such compounds is outlined below.

Experimental Workflow for Compound Screening

Caption: A generalized workflow for identifying and characterizing small molecules that affect chromosome congression.

Key Signaling Pathway: The Aurora B Kinase Cascade

A critical signaling pathway that ensures the fidelity of chromosome congression is regulated by Aurora B kinase. This pathway is a frequent target for small molecule inhibitors.

Caption: The role of Aurora B kinase in correcting improper kinetochore-microtubule attachments.

Quantitative Data Presentation

The effects of a novel compound on chromosome congression are typically quantified and presented in tabular format for clarity and comparison. Below are examples of how such data might be structured.

Table 1: Effect of Compound X on Chromosome Alignment

| Treatment (24h) | Mitotic Index (%) | % Cells with Misaligned Chromosomes |

| Vehicle (DMSO) | 4.2 ± 0.5 | 5.1 ± 1.2 |

| Compound X (10 nM) | 8.9 ± 1.1 | 15.3 ± 2.5 |

| Compound X (50 nM) | 25.6 ± 3.4 | 68.7 ± 5.1 |

| Compound X (100 nM) | 30.1 ± 2.8 | 89.2 ± 4.3 |

Table 2: Live-Cell Imaging Analysis of Mitotic Progression

| Treatment | Nuclear Envelope Breakdown to Anaphase Onset (min) |

| Vehicle (DMSO) | 35.4 ± 8.2 |

| Compound Y (25 µM) | 210.5 ± 45.7 |

| Nocodazole (100 nM) | > 240 (Mitotic Arrest) |

Detailed Experimental Protocols

Protocol 1: Immunofluorescence Staining for Chromosome Congression Analysis

-

Cell Culture and Treatment: Plate HeLa cells on sterile glass coverslips in a 24-well plate. Allow cells to adhere for 24 hours. Treat with the desired concentrations of the test compound or vehicle control for the specified duration (e.g., 16-24 hours).

-

Fixation: Aspirate the culture medium and wash once with pre-warmed PBS. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Wash the cells three times with PBS. Permeabilize with 0.5% Triton X-100 in PBS for 10 minutes.

-

Blocking: Wash three times with PBS. Block with 3% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate with primary antibodies diluted in 3% BSA/PBS overnight at 4°C. For example:

-

Anti-α-tubulin (to visualize microtubules)

-

Anti-CENP-A (to visualize centromeres/kinetochores)

-

-

Secondary Antibody Incubation: Wash three times with PBS. Incubate with fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488, 568) diluted in 3% BSA/PBS for 1 hour at room temperature in the dark.

-

DNA Staining and Mounting: Wash three times with PBS. Stain DNA with DAPI (4′,6-diamidino-2-phenylindole) for 5 minutes. Wash twice with PBS. Mount the coverslips on microscope slides using an anti-fade mounting medium.

-

Imaging: Acquire images using a high-resolution confocal or widefield fluorescence microscope. Capture Z-stacks to assess the three-dimensional organization of the spindle and chromosomes.

Protocol 2: Live-Cell Imaging of Mitotic Progression

-

Cell Line Preparation: Use a stable cell line expressing fluorescently tagged proteins, such as H2B-GFP (to visualize chromosomes) and mCherry-Tubulin (to visualize microtubules).

-

Plating and Treatment: Plate the cells in a glass-bottom imaging dish. Allow cells to adhere. Replace the medium with imaging medium supplemented with the test compound or vehicle.

-

Time-Lapse Microscopy: Place the dish on a heated, CO2-controlled stage of a live-cell imaging microscope. Acquire images every 2-5 minutes for 12-24 hours.

-

Analysis: Analyze the resulting time-lapse movies to determine the timing of mitotic events, such as nuclear envelope breakdown (NEBD), chromosome congression, and anaphase onset. Track individual chromosomes to assess their congression dynamics.

Conclusion

While the specific role of "2OH-Bnpp1" in chromosome congression remains to be elucidated by the scientific community, the framework provided in this guide offers a robust approach to understanding and investigating the impact of novel small molecules on this essential cellular process. By employing the detailed protocols for immunofluorescence and live-cell imaging, and by quantifying the effects on chromosome alignment and mitotic timing, researchers can effectively characterize the mechanism of action of new compounds. The signaling pathways, particularly the Aurora B-mediated error correction mechanism, represent prime targets for the development of next-generation therapeutics aimed at disrupting the fidelity of cell division in pathological contexts.

Methodological & Application

Application Notes and Protocols for 2OH-Bnpp1 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the use of 2OH-Bnpp1, a small molecule inhibitor of the serine/threonine kinase BUB1, in cell culture experiments. This document outlines the mechanism of action, provides detailed protocols for key assays, summarizes available quantitative data, and includes visual workflows and pathway diagrams to facilitate experimental design and execution. Notably, this document addresses the conflicting reports on the in cellulo efficacy of 2OH-Bnpp1 and offers guidance for its practical application in research settings.

Introduction to 2OH-Bnpp1

2OH-Bnpp1 is a synthetic, cell-permeable small molecule that has been characterized as an inhibitor of the Budding Uninhibited by Benzimidazoles 1 (BUB1) kinase. BUB1 is a crucial component of the spindle assembly checkpoint (SAC), a major cell cycle regulatory mechanism that ensures the fidelity of chromosome segregation during mitosis. Dysregulation of BUB1 has been implicated in aneuploidy and carcinogenesis, making it an attractive target for cancer therapy. 2OH-Bnpp1 has also been shown to modulate the Transforming Growth Factor-beta (TGF-β) signaling pathway, suggesting a broader range of biological activities.

Mechanism of Action

In vitro, 2OH-Bnpp1 directly inhibits the kinase activity of BUB1 by competing with ATP. A primary substrate of BUB1 is Histone H2A, which it phosphorylates at Threonine 120 (H2A-pT120). This phosphorylation event is critical for the proper localization of Shugoshin (Sgo1) to centromeres, which in turn protects centromeric cohesin from premature cleavage and ensures proper chromosome segregation. Inhibition of BUB1 by 2OH-Bnpp1 leads to a reduction in H2A-pT120 levels.

However, it is crucial to note that the efficacy of 2OH-Bnpp1 as a BUB1 inhibitor in cellular contexts (in cellulo) has been a subject of debate in the scientific literature. Some studies suggest that at concentrations up to 10 µM, 2OH-Bnpp1 does not effectively inhibit BUB1 activity in cells. In contrast, other reports indicate that 2OH-Bnpp1 can modulate cellular processes such as TGF-β signaling at similar concentrations. Therefore, researchers should carefully validate the effects of 2OH-Bnpp1 in their specific cell system and consider its potential off-target effects.

BUB1 Signaling Pathway

Caption: BUB1 and TGF-β signaling pathways modulated by 2OH-Bnpp1.

Data Presentation

In Vitro Kinase Inhibition

| Compound | Target | IC50 (µM) | Assay Type | Reference |

| 2OH-Bnpp1 | BUB1 | ~0.60 | In Vitro Kinase Assay | [1] |

Cellular Activity and Cytotoxicity

The cytotoxic effects of 2OH-Bnpp1 can vary significantly between cell lines. It is strongly recommended that researchers determine the IC50 value empirically in their cell line of interest using the protocols provided below.

| Cell Line | Assay Type | Concentration Range (µM) | Observed Effect | Reference |

| A549, NCI-H358, MDA-231-1833 | TGF-β Reporter Assay | 5 - 20 | Dose-dependent inhibition of TGF-β signaling | |

| RPE1, OVCAR-3, Kuramochi | Colony Formation | 5 - 10 | No significant impact on colony formation at 10 µM |

Experimental Protocols

Reagent Preparation and Storage

-

2OH-Bnpp1 Stock Solution: Prepare a high-concentration stock solution (e.g., 10-20 mM) in sterile DMSO. Aliquot into small volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

-

Cell Culture Medium: Use the appropriate complete medium for your cell line, supplemented with fetal bovine serum (FBS) and antibiotics.

Cell Viability and Cytotoxicity Assays

This colorimetric assay measures cell metabolic activity as an indicator of viability.

Protocol:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

The next day, treat the cells with a serial dilution of 2OH-Bnpp1 (e.g., 0.1 to 100 µM) and a vehicle control (DMSO).

-

Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

This assay assesses the long-term proliferative capacity of single cells.

Protocol:

-

Seed a low number of cells (e.g., 200-1000 cells/well) in a 6-well plate and allow them to adhere.

-

Treat the cells with 2OH-Bnpp1 at various concentrations or a vehicle control.

-

Incubate the plates for 7-14 days, allowing colonies to form. Replace the medium with fresh medium containing the inhibitor every 2-3 days.

-

After the incubation period, wash the colonies with PBS, fix them with methanol, and stain with 0.5% crystal violet solution.

-

Wash the plates with water to remove excess stain and allow them to air dry.

-

Count the number of colonies (typically >50 cells) in each well.

Western Blot for H2A Phosphorylation

This protocol is to assess the inhibition of BUB1 kinase activity in cells.

Protocol:

-

Seed cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency.

-

Treat cells with 2OH-Bnpp1 or vehicle control for the desired time (e.g., 1-6 hours).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate 20-30 µg of protein per lane on a 15% SDS-PAGE gel.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against phospho-Histone H2A (Thr120) overnight at 4°C.

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Normalize the phospho-H2A signal to a loading control such as total H2A or β-actin.

TGF-β Signaling Reporter Assay

This assay measures the activity of the TGF-β signaling pathway.

Protocol:

-

Co-transfect cells (e.g., A549, HEK293T) in a 24-well plate with a SMAD-binding element (SBE)-luciferase reporter plasmid and a Renilla luciferase control plasmid.

-

After 24 hours, treat the cells with 2OH-Bnpp1 (e.g., 10 µM) for 1 hour, followed by stimulation with TGF-β1 (e.g., 5 ng/mL) for an additional 18-24 hours.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

Experimental Workflows

Cell Viability Workflow

Caption: Workflow for assessing cell viability upon 2OH-Bnpp1 treatment.

Target Engagement Workflow

References

Application Notes and Protocols for 2OH-Bnpp1 in In Vitro Kinase Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 2OH-Bnpp1, a potent inhibitor of the serine/threonine kinase BUB1, in in vitro kinase assays.

Introduction

2OH-Bnpp1 is a bulky ATP analog that serves as a valuable tool for studying the enzymatic activity of the Budding Uninhibited by Benzimidazoles-1 (BUB1) kinase in vitro.[1][2][3] BUB1 is a crucial component of the spindle assembly checkpoint (SAC), a critical cellular mechanism that ensures the fidelity of chromosome segregation during mitosis.[2][3] Dysregulation of BUB1 activity has been implicated in various cancers, making it an attractive target for therapeutic intervention. While 2OH-Bnpp1 demonstrates robust inhibition of BUB1 in biochemical assays, it is important to note that its efficacy in cell-based (in cellulo) assays has been shown to be limited.

Applications

-

Biochemical characterization of BUB1 kinase activity: Elucidating the enzymatic parameters of BUB1 and its mutants.

-

In vitro screening of potential BUB1 inhibitors: Serving as a reference compound in competitive binding or functional assays.

-

Investigation of the BUB1 signaling cascade: Studying the direct phosphorylation of BUB1 substrates, such as Histone H2A, in a controlled environment.

Quantitative Data

The inhibitory potency of 2OH-Bnpp1 against BUB1 kinase has been determined in multiple in vitro studies. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the effectiveness of an inhibitor.

| Inhibitor | Target Kinase | Substrate | Reported IC50 (µM) | Reference |

| 2OH-Bnpp1 | BUB1 | Histone H2A | ~0.25 | |

| 2OH-Bnpp1 | BUB1 | Histone H2A | 0.60 |

Note: Variations in IC50 values can arise from differences in experimental conditions, such as enzyme and substrate concentrations, and assay formats.

Experimental Protocols

Protocol 1: In Vitro BUB1 Kinase Assay Using Immunoblotting

This protocol describes a standard method for assessing BUB1 kinase activity and its inhibition by 2OH-Bnpp1 by detecting the phosphorylation of a known substrate, Histone H2A, via immunoblotting.

Materials:

-

Purified recombinant BUB1 kinase (e.g., GFP-Bub1)

-

Histone H2A (as substrate)

-

2OH-Bnpp1 (dissolved in fresh DMSO)

-

ATP

-

Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT)

-

SDS-PAGE gels and buffers

-

PVDF membrane

-

Primary antibody against phosphorylated Histone H2A (e.g., anti-H2ApT120)

-

Primary antibody against total Histone H2A (for loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Plate shaker

-

Incubator

Procedure:

-

Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare the kinase reaction mix containing purified recombinant BUB1 kinase and Histone H2A in kinase assay buffer.

-

Inhibitor Preparation: Prepare serial dilutions of 2OH-Bnpp1 in kinase assay buffer. A final concentration range of 0.01 µM to 10 µM is recommended for generating a dose-response curve. Include a DMSO-only control.

-

Initiate Kinase Reaction:

-

Add the desired volume of diluted 2OH-Bnpp1 or DMSO control to the kinase reaction mix.

-

Pre-incubate for 10-15 minutes at room temperature.

-

Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to its Km for BUB1, if known, or at a standard concentration (e.g., 100 µM).

-

-

Incubation: Incubate the reaction mixture at 30°C for 30-60 minutes with gentle agitation.

-

Terminate Reaction: Stop the reaction by adding SDS-PAGE loading buffer and heating the samples at 95°C for 5 minutes.

-

SDS-PAGE and Western Blotting:

-

Separate the reaction products by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibody against phosphorylated Histone H2A (anti-H2ApT120).

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities for phosphorylated Histone H2A.

-

Normalize the data to a loading control (e.g., total Histone H2A or BUB1).

-

Plot the normalized values against the logarithm of the 2OH-Bnpp1 concentration to determine the IC50 value.

-

Protocol 2: Luminescence-Based ADP-Glo™ Kinase Assay

This protocol provides a high-throughput method for measuring BUB1 kinase activity and inhibition by quantifying the amount of ADP produced in the kinase reaction.

Materials:

-

Purified recombinant BUB1 kinase

-

Histone H2A (as substrate)

-

2OH-Bnpp1 (dissolved in fresh DMSO)

-

ATP

-

Kinase Assay Buffer

-

ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

-

White, opaque 96- or 384-well microplates

-

Luminometer

Procedure:

-

Prepare Reagents: Prepare the BUB1 kinase, Histone H2A, ATP, and serial dilutions of 2OH-Bnpp1 in kinase assay buffer.

-

Set up Kinase Reaction:

-

Add 2.5 µL of each 2OH-Bnpp1 dilution or DMSO control to the wells of the microplate.

-

Add 5 µL of the BUB1 and Histone H2A mixture to each well.

-

Add 2.5 µL of ATP solution to each well to initiate the reaction.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

-

Measure Luminescence: Record the luminescence using a plate-reading luminometer.

-

Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity. Plot the luminescence signal against the logarithm of the 2OH-Bnpp1 concentration to calculate the IC50 value.

Visualizations

BUB1 Signaling Pathway in the Spindle Assembly Checkpoint

Caption: BUB1 is recruited to unattached kinetochores and phosphorylates Histone H2A, leading to Sgo1 recruitment.

Experimental Workflow for In Vitro Kinase Inhibition Assay